1-(2-ethyl-6-methylphenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea
CAS No.: 852139-55-0
Cat. No.: VC4663713
Molecular Formula: C20H23N3S
Molecular Weight: 337.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852139-55-0 |
|---|---|
| Molecular Formula | C20H23N3S |
| Molecular Weight | 337.49 |
| IUPAC Name | 1-(2-ethyl-6-methylphenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea |
| Standard InChI | InChI=1S/C20H23N3S/c1-4-16-7-5-6-13(2)19(16)23-20(24)21-12-15-8-9-18-17(11-15)10-14(3)22-18/h5-11,22H,4,12H2,1-3H3,(H2,21,23,24) |
| Standard InChI Key | FSISQBMENGWBNZ-UHFFFAOYSA-N |
| SMILES | CCC1=CC=CC(=C1NC(=S)NCC2=CC3=C(C=C2)NC(=C3)C)C |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound has the molecular formula C20H23N3S and a molecular weight of 337.49 g/mol. Its IUPAC name reflects the presence of two aromatic systems: a 2-ethyl-6-methylphenyl group and a 2-methylindole moiety linked via a thiourea bridge. The SMILES string (CCC1=CC=CC(=C1NC(=S)NCC2=CC3=C(C=C2)NC(=C3)C)C) and InChI key (FSISQBMENGWBNZ-UHFFFAOYSA-N) confirm the spatial arrangement of substituents.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 852139-55-0 |
| Molecular Formula | C20H23N3S |
| Molecular Weight | 337.49 g/mol |
| SMILES | CCC1=CC=CC(=C1NC(=S)NCC2=CC3=C(C=C2)NC(=C3)C)C |
| Solubility | Not publicly available |
Structural Analysis
The molecule comprises:
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Aryl group: 2-Ethyl-6-methylphenyl, providing hydrophobic interactions.
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Indole system: 2-Methyl-1H-indol-5-yl, enabling π-π stacking and hydrogen bonding.
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Thiourea linker: A -NHC(=S)NH- group critical for hydrogen bonding with biological targets .
Synthesis and Optimization
Laboratory-Scale Synthesis
The synthesis involves a multi-step protocol:
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Preparation of 2-ethyl-6-methylaniline: Alkylation of m-toluidine with ethyl bromide.
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Indole functionalization: Introduction of a methyl group at the 2-position of indole via Fischer indole synthesis.
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Thiourea formation: Reaction of 2-ethyl-6-methylphenyl isothiocyanate with 5-(aminomethyl)-2-methylindole under inert conditions .
Table 2: Critical Reaction Parameters
| Step | Conditions | Yield (%) |
|---|---|---|
| Aniline preparation | Ethyl bromide, K2CO3, 80°C | 85 |
| Indole methylation | CH3I, DMF, 0°C to RT | 78 |
| Thiourea coupling | THF, N2 atmosphere, 24 h | 62 |
Industrial Production Challenges
Scaling up requires addressing:
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Purification difficulties: Due to the compound’s low solubility, crystallization solvents (e.g., ethyl acetate/hexane) are optimized.
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Byproduct formation: Unreacted isothiocyanate must be removed via aqueous washes.
Biological Activities and Mechanisms
Antimicrobial Efficacy
Against Staphylococcus aureus (ATCC 29213), the compound exhibits a MIC of 32 µg/mL, likely through interference with cell wall synthesis enzymes.
Table 3: Biological Activity Profile
| Target | Assay Model | Activity (IC50/MIC) |
|---|---|---|
| Bcr-Abl kinase | K562 leukemia | 8.2 µM |
| S. aureus | Broth microdilution | 32 µg/mL |
Comparative Analysis with Analogues
Structural Analogues
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Variant A: Replacement of the ethyl group with fluorine reduces hydrophobicity but increases metabolic stability.
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Variant B: Substitution of indole with quinoline abolishes kinase inhibition, underscoring the indole’s role in target binding .
Pharmacokinetic Considerations
The 2-methylindole group enhances blood-brain barrier penetration compared to unsubstituted indoles, making it viable for CNS-targeted therapies.
Future Research Directions
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